molecular formula C16H17ClN2O3S2 B4433369 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE

Cat. No.: B4433369
M. Wt: 384.9 g/mol
InChI Key: JJXJNHKMHSTPPI-UHFFFAOYSA-N
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Description

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE typically involves multiple steps:

    Formation of the 5-chloro-2-thienyl sulfonyl chloride: This can be achieved by reacting 5-chloro-2-thiophenol with chlorosulfonic acid under controlled conditions.

    Reaction with piperazine: The resulting sulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.

    Coupling with 4-methylbenzoyl chloride: Finally, the intermediate is coupled with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of specialty chemicals, including agrochemicals and materials science applications. Its ability to undergo various chemical transformations makes it versatile for different industrial processes.

Mechanism of Action

The mechanism by which {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it may bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The sulfonyl and piperazine groups are key functional moieties that can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE
  • {4-[(5-METHYL-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE
  • {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-ETHYLPHENYL)METHANONE

Uniqueness

What sets {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE apart from similar compounds is the specific combination of the 5-chloro-2-thienyl and 4-methylphenyl groups. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-12-2-4-13(5-3-12)16(20)18-8-10-19(11-9-18)24(21,22)15-7-6-14(17)23-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXJNHKMHSTPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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